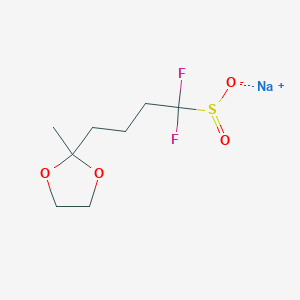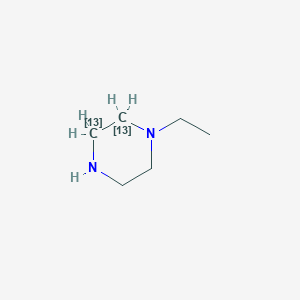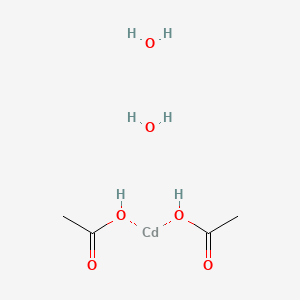
4-(4-Bromostyryl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(4-bromostiril)benzoico es un compuesto orgánico con la fórmula molecular C15H11BrO2. Es un derivado del ácido benzoico donde un grupo bromostiril está unido a la posición para del anillo de benceno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-(4-bromostiril)benzoico típicamente involucra un proceso de múltiples pasos. Un método común incluye la bromación del estireno para formar 4-bromostireno, seguido de una reacción de Heck con derivados del ácido benzoico. Las condiciones de reacción a menudo requieren el uso de catalizadores de paladio y bases como la trietilamina bajo atmósferas inertes para facilitar la reacción de acoplamiento.
Métodos de producción industrial
La producción industrial del ácido 4-(4-bromostiril)benzoico puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y sistemas automatizados para asegurar una producción constante. El uso de reactivos de alta pureza y un control estricto de los parámetros de reacción son cruciales para la síntesis industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-(4-bromostiril)benzoico experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo bromostiril puede oxidarse para formar los ácidos carboxílicos correspondientes.
Reducción: El átomo de bromo puede reducirse para formar el ácido estirilbenzoico correspondiente.
Sustitución: El átomo de bromo puede sustituirse con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan reactivos como azida de sodio (NaN3) o tiourea en condiciones suaves.
Principales productos formados
Oxidación: Formación de ácido 4-(4-carboxiestiril)benzoico.
Reducción: Formación de ácido 4-estirilbenzoico.
Sustitución: Formación de varios ácidos benzoicos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 4-(4-bromostiril)benzoico tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como precursor de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos y como farmacóforo en química medicinal.
Industria: Utilizado en la producción de productos químicos y materiales especiales, incluyendo cristales líquidos y polímeros.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(4-bromostiril)benzoico involucra su interacción con objetivos moleculares a través de su grupo bromostiril. Este grupo puede participar en varias reacciones químicas, incluyendo interacciones electrofílicas y nucleofílicas, que pueden modular las vías biológicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-bromobenzoico: Un derivado más simple con un solo átomo de bromo unido al anillo de benceno.
Ácido 4-estirilbenzoico: Carece del átomo de bromo pero tiene un grupo estiril similar.
Ácido 4-(4-clorostiril)benzoico: Estructura similar pero con un átomo de cloro en lugar de bromo.
Singularidad
El ácido 4-(4-bromostiril)benzoico es único debido a la presencia tanto del átomo de bromo como del grupo estiril, que confieren reactividad química distinta y potenciales actividades biológicas. Esta combinación de grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
67332-41-6 |
|---|---|
Fórmula molecular |
C15H11BrO2 |
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
4-[(E)-2-(4-bromophenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C15H11BrO2/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10H,(H,17,18)/b2-1+ |
Clave InChI |
PKFCBJQYRVJETC-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)







![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)


![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
